7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Description
Chemical Structure and Nomenclature
7-Chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine is a heterocyclic compound featuring a benzoxadiazole core fused with a benzene ring. Its IUPAC name, N-(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)-N,N-diethylamine , reflects the positions of substituents: a chlorine atom at position 7, a nitro group at position 4, and a diethylamino group at position 5. The molecular formula is C₁₀H₁₁ClN₄O₃ , with a molecular weight of 270.67 g/mol .
The structure is characterized by a planar benzoxadiazole system (a benzene ring fused to an oxadiazole ring) and a tetrahedral diethylamine group. Key identifiers include:
- CAS Registry Number : 257932-06-2
- SMILES Notation : CCN(CC)c1cc(c2c(c1N+=O)non2)Cl
- InChI Key : OXXZTIXFMCJHEJ-UHFFFAOYSA-N
The compound’s stereochemistry is achiral due to its planar aromatic system and symmetrical substituents.
Physical and Chemical Properties
The compound exists as a yellow to orange crystalline solid with distinct physicochemical characteristics:
Spectroscopic data reveals absorption maxima in the ultraviolet-visible (UV-Vis) range (~300–400 nm), typical of nitrobenzoxadiazole derivatives. Fluorescence emission is solvent-dependent, with stronger intensity in hydrophobic environments. The nitro group enhances electron-withdrawing properties, while the diethylamino group contributes to lipophilicity.
Historical Context in Benzoxadiazole Chemistry
Benzoxadiazoles, first synthesized in the mid-20th century, gained prominence as fluorophores and derivatization reagents due to their photostability and tunable electronic properties. The parent compound, 2,1,3-benzoxadiazole, was initially derived from coal tar. Over time, substitutions at positions 4, 5, and 7 were explored to modulate reactivity and optical characteristics.
The introduction of nitro groups at position 4 emerged as a strategy to enhance fluorescence quenching and enable applications in bioimaging. The diethylamino group in this compound represents a deliberate modification to improve solubility and binding affinity in hydrophobic environments.
Relationship to Other Nitrobenzoxadiazole (NBD) Derivatives
This compound belongs to the nitrobenzoxadiazole (NBD) family, which includes derivatives like NBD chloride (4-chloro-7-nitrobenzofurazan) and NBD fluoride . Key comparisons:
The diethylamino substitution in this compound reduces electrophilicity compared to NBD chloride, making it less reactive toward nucleophiles but more suitable for hydrophobic interactions. Its fluorescence properties are distinct from NBD-ethylenediamine or NBD-PE, which exhibit stronger emission in lipid bilayers.
Properties
IUPAC Name |
7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O3/c1-3-14(4-2)7-5-6(11)8-9(13-18-12-8)10(7)15(16)17/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXZTIXFMCJHEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370905 | |
| Record name | 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257932-06-2 | |
| Record name | 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagents and Conditions
| Reagent/Material | Amount/Concentration | Role |
|---|---|---|
| 7-chloro-4-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Stoichiometric (e.g., 1 equiv) | Electrophilic substrate |
| N,N-diethylamine | Slight excess (1.1–1.5 equiv) | Nucleophile |
| Solvent | Ethanol or aqueous ethanol | Reaction medium |
| Base (optional) | Sodium bicarbonate or sodium hydroxide | To maintain pH and neutralize HCl formed |
| Temperature | Room temperature to 50 °C | Reaction kinetics optimization |
| Reaction time | 1–3 hours | Complete substitution |
Procedure Outline
Suspension of NBD-Cl : Suspend the required amount of 7-chloro-4-nitro-2,1,3-benzoxadiazole in ethanol or aqueous ethanol.
Addition of Base : Add sodium bicarbonate or sodium hydroxide to maintain a slightly basic environment, which helps neutralize the hydrochloric acid generated during substitution.
Nucleophile Addition : Add N,N-diethylamine dropwise to the stirred suspension at room temperature.
Reaction Monitoring : Stir the reaction mixture for 1–3 hours at room temperature or gently heat to 50 °C to accelerate the reaction.
Work-up : After completion, pour the reaction mixture into ice-cold water to precipitate the product.
Isolation : Filter the precipitated solid, wash with cold water to remove impurities, and dry under vacuum.
Purification : If necessary, recrystallize from ethanol or perform chromatographic purification to obtain pure this compound.
Reaction Scheme
$$
\text{NBD-Cl} + \text{N,N-diethylamine} \xrightarrow[\text{EtOH}]{\text{RT or 50 °C}} \text{this compound} + \text{HCl}
$$
Research Findings and Optimization Data
Several studies and patents have reported similar synthetic routes with variations in conditions to optimize yield and purity. Key findings include:
| Parameter | Range Tested | Optimal Condition | Notes |
|---|---|---|---|
| Solvent | Ethanol, aqueous ethanol | Ethanol | Good solubility and reaction medium |
| Base | NaHCO3, NaOH | NaHCO3 (mild base) | Prevents side reactions, neutralizes HCl |
| Temperature | 20–50 °C | 25–50 °C | Higher temp accelerates reaction but may cause side products |
| Reaction time | 1–3 hours | 2 hours | Complete conversion observed |
| Molar ratio (amine:NBD-Cl) | 1:1 to 1.5:1 | 1.2:1 | Slight excess of amine improves yield |
Typical yields reported are in the range of 85–95% , with high purity confirmed by UV-Vis spectroscopy and chromatographic methods. The product exhibits characteristic UV-Vis absorption maxima around 470–490 nm, confirming the substitution and conjugation of the benzoxadiazole ring system.
Analytical Characterization
- UV-Vis Spectroscopy : The product shows absorption maxima (λ_max) near 472 nm, consistent with the benzoxadiazole chromophore substituted with the diethylamino group.
- Chromatography : High-performance liquid chromatography (HPLC) methods confirm the purity and identity of the compound.
- NMR and Mass Spectrometry : Structural confirmation is achieved by ^1H NMR, ^13C NMR, and mass spectrometry, showing the expected chemical shifts and molecular ion peaks.
Summary Table of Preparation Methods
| Step | Description | Conditions/Notes |
|---|---|---|
| Starting material | 7-chloro-4-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Commercially available or synthesized |
| Nucleophile | N,N-diethylamine | Slight excess (1.1–1.5 equiv) |
| Solvent | Ethanol or aqueous ethanol | Good solvent for both reagents |
| Base | Sodium bicarbonate or sodium hydroxide | Maintains pH, neutralizes HCl |
| Temperature | Room temperature to 50 °C | Reaction rate optimization |
| Reaction time | 1–3 hours | Complete substitution |
| Work-up | Precipitation in ice water, filtration | Isolates product |
| Purification | Recrystallization or chromatography | Ensures high purity |
| Yield | 85–95% | High yield typical |
Chemical Reactions Analysis
Types of Reactions
7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 7-amino-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted benzoxadiazole derivatives.
Scientific Research Applications
Analytical Applications
One of the primary uses of 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine is in the derivatization of amines and amino acids for enhanced detection in high-performance liquid chromatography (HPLC). The compound reacts with amines to produce highly fluorescent derivatives, which facilitate sensitive detection methods.
Derivatization Techniques
- High-Performance Liquid Chromatography (HPLC) :
- The compound has been utilized as a derivatization agent in HPLC to improve the detection limits of various amines. For instance, studies have demonstrated its effectiveness in analyzing pharmaceutical compounds such as amlodipine and tyramine by forming stable fluorescent derivatives that can be easily quantified .
- Spectrophotometry and Spectrofluorimetry :
Case Studies
Several studies highlight the practical applications of this compound:
- Analysis of Amines in Biological Samples :
- Fluorescent Tagging in Biochemistry :
Summary of Applications
The following table summarizes the key applications of this compound:
Mechanism of Action
The mechanism of action of 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues of Benzoxadiazole Derivatives
The following compounds share the benzoxadiazole core but differ in substituents, leading to variations in physicochemical and biological properties:
Key Differences and Implications
Substituent Effects on Reactivity and Bioactivity :
N-Alkyl vs. N-Benzyl derivatives (e.g., CAS 306934-83-8) exhibit stronger π-π stacking interactions in protein binding, as seen in ARNT co-crystallization studies .
Halogen Substitution :
- The 7-chloro substituent in the target compound may stabilize the aromatic system via electron-withdrawing effects, contrasting with 3-fluoro analogs that modulate electronic properties for specific receptor interactions .
Nitro Group Position :
Research Findings and Data
Crystallographic Studies
- N-(3-Chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine (PDB: 4GHI) binds to the ARNT PAS-B domain with a dissociation constant (Kd) of 1.2 μM, highlighting its role in disrupting hypoxia signaling .
Biological Activity
7-Chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine (CAS No. 257932-06-2) is a compound belonging to the benzoxadiazole family, characterized by its unique molecular structure that includes a chloro group, diethylamino group, and a nitro group. This compound has garnered attention in scientific research due to its diverse biological activities and applications in various fields such as organic synthesis, biochemistry, and medicinal chemistry.
- Molecular Formula : C10H11ClN4O3
- Molecular Weight : 270.67 g/mol
- Structure : The compound features a benzoxadiazole ring system which is crucial for its biological activity.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects. It has been shown to bind to specific molecular targets, thus inhibiting enzymatic functions critical for cellular processes .
1. Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor by binding to active sites of enzymes. This property is particularly useful in studying metabolic pathways and drug development.
2. Fluorescent Probe
Due to its strong fluorescence characteristics, it is employed as a fluorescent probe in biochemical assays. This application is vital for detecting and quantifying biological molecules in various experimental setups .
3. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
4. Anticancer Potential
The compound has been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of stress response pathways .
Case Studies
Several studies have explored the biological activities of this compound:
Applications in Scientific Research
This compound is utilized in multiple research domains:
- Organic Synthesis : Acts as a reagent for synthesizing complex organic molecules.
- Biochemical Analysis : Used for labeling amines and amino acids to enhance detection limits in chromatographic methods.
- Therapeutic Research : Investigated for potential uses in developing new antimicrobial and anticancer agents.
Q & A
Q. Q1. What are the established synthetic routes for 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine, and what reaction conditions optimize yield?
Methodological Answer: A common approach involves the condensation of aromatic amines with chloroacetyl chloride derivatives under controlled conditions. For example, triethylamine in dioxane facilitates the reaction between 2-amino-thiazole derivatives and chloroacetyl chloride at 20–25°C, yielding chloroacetamide intermediates . Optimization includes stoichiometric control (e.g., equimolar ratios of reactants) and recrystallization from ethanol-DMF mixtures to enhance purity. Reaction monitoring via TLC ensures completion before workup .
Q. Q2. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography resolves molecular geometry and confirms the nitro and benzoxadiazole moieties, as demonstrated in structurally related compounds like N-(5-chloro-1,3-thiazol-2-yl)benzamide derivatives .
- Fluorescent tagging with reagents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) enables detection and quantification in biological matrices, validated by HPLC or LC-MS .
- NMR and IR spectroscopy identify functional groups (e.g., nitro stretching at ~1,520 cm⁻¹) and verify substitution patterns .
Q. Q3. What preliminary biological screening models are suitable for assessing its bioactivity?
Methodological Answer:
- Receptor binding assays evaluate affinity for targets like dopamine D2 or serotonin 5-HT3 receptors, using competitive displacement of radiolabeled ligands (e.g., [³H]-spiperone) .
- Antitumor activity is screened via cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference compounds like 5-arylthiazol-2-amines .
- Antimicrobial testing follows CLSI guidelines using agar dilution methods for bacterial/fungal strains .
Advanced Research Questions
Q. Q4. How can synthetic routes be optimized to address low yields in nitro-group introduction?
Methodological Answer:
- Nitration optimization : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration. Monitor via in situ FTIR to detect intermediate nitronium ion formation .
- Protective group strategies : Temporarily protect the benzoxadiazole ring with tert-butyl groups during nitration to reduce side reactions, followed by deprotection with TFA .
Q. Q5. How do structural modifications (e.g., substituent variations) impact bioactivity, and what computational tools predict these effects?
Methodological Answer:
- QSAR modeling (e.g., CoMFA, CoMSIA) correlates electronic (Hammett σ) and steric (Taft Es) parameters with activity. For example, electron-withdrawing groups (e.g., -NO₂) enhance receptor binding .
- Docking simulations (AutoDock Vina) predict interactions with enzyme active sites, such as the PFOR enzyme in anaerobic pathogens, guiding rational design .
Q. Q6. How can conflicting cytotoxicity data across studies be resolved?
Methodological Answer:
- Standardize assay protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and culture conditions. Discrepancies in IC₅₀ values for related thiazole derivatives often arise from variations in serum concentration or incubation time .
- Validate purity : HPLC purity >98% minimizes off-target effects. Impurities like unreacted chloro intermediates (detected via GC-MS) may skew results .
Q. Q7. What strategies improve the compound’s stability in aqueous buffers for pharmacological studies?
Methodological Answer:
- pH buffering : Maintain pH 6.5–7.4 (PBS) to prevent hydrolysis of the benzoxadiazole ring. Degradation products (e.g., nitroaniline derivatives) are monitored via UPLC-PDA .
- Lyophilization : Store as a lyophilized powder at -80°C, reconstituting in DMSO immediately before use to extend shelf life .
Data Interpretation & Advanced Methodologies
Q. Q8. How are crystallographic data used to resolve ambiguities in molecular conformation?
Methodological Answer:
- Torsion angle analysis : For example, the dihedral angle between the benzoxadiazole and nitro groups (e.g., 122.3° in related structures) confirms planarity, critical for π-π stacking in receptor binding .
- Hydrogen bonding networks : Centrosymmetric dimers (N–H⋯N/O) stabilize crystal packing, with non-classical interactions (C–H⋯F/O) further validated via Hirshfeld surface analysis .
Q. Q9. What mechanistic insights explain unexpected byproducts during synthesis?
Methodological Answer:
- Nucleophilic aromatic substitution : Competing pathways (e.g., para vs. meta substitution) are probed using DFT calculations (Gaussian 09) to map transition states .
- Side reactions : DBU-induced elimination in dithiazole synthesis generates cyanothioformamides, mitigated by reducing reaction time to <2 hours .
Q. Q10. How can high-throughput screening (HTS) platforms be adapted for this compound’s derivatization?
Methodological Answer:
- Parallel synthesis : Employ microwave-assisted reactions in 96-well plates with diverse amines (e.g., N,N-diethyl, piperidyl) to generate a library of analogs .
- Automated purification : Flash chromatography (Biotage Isolera) with gradient elution (hexane/EtOAc) ensures rapid isolation of derivatives for SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
